3-(Trifluoromethylsulfonyl)chlorobenzene; 98%

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

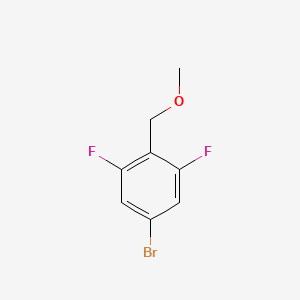

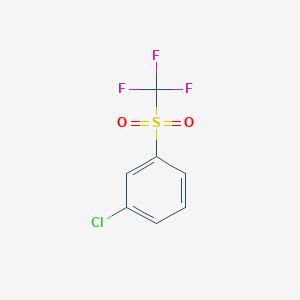

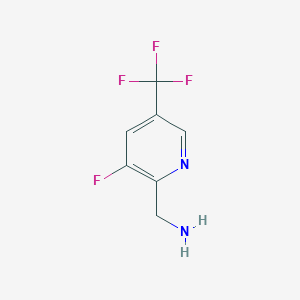

3-(Trifluoromethylsulfonyl)chlorobenzene is a chemical compound with a unique set of properties that make it useful in various fields of research and industry. It is a part of the triflyl group in organic chemistry, which is a functional group with the formula R−SO2CF3 and structure R−S (=O)2−CF3 .

Synthesis Analysis

The synthesis of compounds similar to 3-(Trifluoromethylsulfonyl)chlorobenzene has been reported. For instance, 4-(Trifluoromethyl)benzenesulfonyl chloride may be used to synthesize β-arylated thiophenes and 2,5-diarylated pyrrole via palladium catalyzed desulfitative arylation of thiophenes and pyrroles .Molecular Structure Analysis

The molecular formula of 3-(Trifluoromethylsulfonyl)chlorobenzene is C7H4ClF3O2S, and its molecular weight is 244.62 g/mol . Chlorobenzenes, a class of monocyclic aromatic compounds, are formed by substituting hydrogen atoms on the benzene ring with chlorine atoms .Chemical Reactions Analysis

The triflyl group, which includes 3-(Trifluoromethylsulfonyl)chlorobenzene, is often represented by –Tf and is used in various chemical reactions. For instance, trifluoromethylation in organic chemistry describes any organic reaction that introduces a trifluoromethyl group in an organic compound .Scientific Research Applications

Trifluoromethylation and Derivative Synthesis

Trifluoromethanesulfonyl chloride (CF3SO2Cl) is widely used for the direct trifluoromethylation of a range of substrates. It facilitates the introduction of trifluoromethyl groups into molecules, which is crucial for enhancing the biological activity, stability, and lipophilicity of pharmaceuticals and agrochemicals. Moreover, this compound is employed in trifluoromethylsulfenylation and trifluoromethylsulfinylation reactions, leading to the introduction of SCF3 and S(O)CF3 groups, respectively. Such modifications are pivotal in synthesizing compounds with improved physical and chemical properties (H. Guyon, Hélène Chachignon, & D. Cahard, 2017).

Catalysis and Organic Transformations

CF3SO2Cl is utilized as a catalyst or reagent in various organic transformations. For instance, its role in the synthesis of highly substituted oxazoles through iodine(III)-mediated reactions highlights its importance in constructing complex heterocyclic structures. These structures are foundational elements in many drugs and agrochemicals (A. Saito, Nao Hyodo, & Y. Hanzawa, 2012). Additionally, triflic acid (trifluoromethanesulfonic acid, a related compound) catalyzes C–O bond cleavage, leading to the formation of functional esters, demonstrating the compound's versatility in facilitating bond formation and breaking processes crucial for synthetic organic chemistry (Jianming Liu et al., 2017).

Material Science and Electrophilic Substitutions

In material science, the interaction of 3-(Trifluoromethylsulfonyl)chlorobenzene derivatives with various nucleophiles has been explored to synthesize novel materials with potential applications in electronics and photonics. These reactions often involve selective substitutions that lead to the formation of compounds with unique electrical and optical properties (A. A. Filatov, V. Boiko, & Y. Yagupolskii, 2012).

Environmental and Green Chemistry

The development of sustainable and green chemistry protocols also benefits from the use of 3-(Trifluoromethylsulfonyl)chlorobenzene derivatives. Gallium(III) trifluoromethanesulfonate, for instance, serves as a water-tolerant, reusable Lewis acid catalyst for Friedel-Crafts reactions, demonstrating the compound's utility in promoting environmentally friendly chemical processes. Its ability to be recycled without loss of activity emphasizes its role in reducing chemical waste and promoting sustainability in chemical manufacturing (G. S. Surya Prakash et al., 2003).

Mechanism of Action

Target of Action

The primary targets of 1-Chloro-3-trifluoromethanesulfonyl-benzene are carbon-centered radical intermediates . The trifluoromethyl group plays an increasingly important role in pharmaceuticals, agrochemicals, and materials .

Mode of Action

The compound interacts with its targets through a process known as trifluoromethylation . This process involves the addition of a trifluoromethyl group to carbon-centered radical intermediates . The resulting changes include the formation of new carbon-fluorine bonds, which can significantly alter the chemical properties of the target molecules .

Biochemical Pathways

The affected biochemical pathways primarily involve the synthesis of various organic compounds. The trifluoromethylation process can lead to the formation of new compounds with enhanced properties, such as increased stability or reactivity .

Result of Action

The molecular and cellular effects of the compound’s action primarily involve the alteration of the chemical properties of target molecules. By introducing a trifluoromethyl group, the compound can enhance the stability, reactivity, or other properties of these molecules .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 1-Chloro-3-trifluoromethanesulfonyl-benzene. Factors such as temperature, pH, and the presence of other chemicals can affect the rate and efficiency of the trifluoromethylation process .

properties

IUPAC Name |

1-chloro-3-(trifluoromethylsulfonyl)benzene |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4ClF3O2S/c8-5-2-1-3-6(4-5)14(12,13)7(9,10)11/h1-4H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPXIWAYTZKFRIU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)S(=O)(=O)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4ClF3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.62 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Chloro-3-trifluoromethanesulfonyl-benzene | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-((((2,4-Difluorophenyl)amino)sulfonyl)methyl)-7,7-dimethylbicyclo[2.2.1]heptan-2-one](/img/structure/B6355718.png)